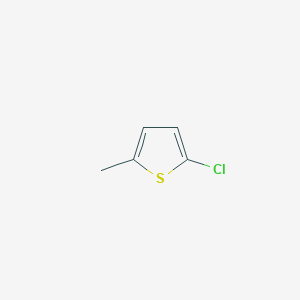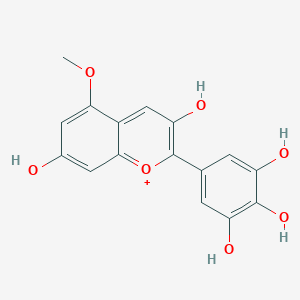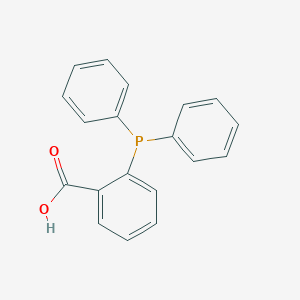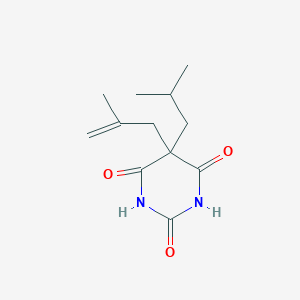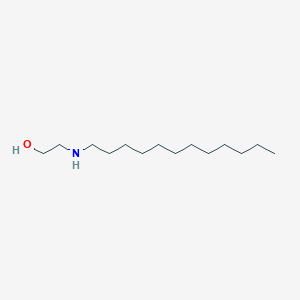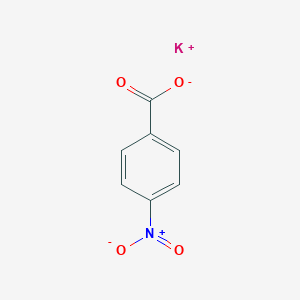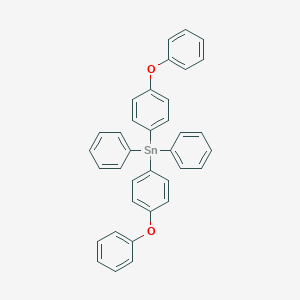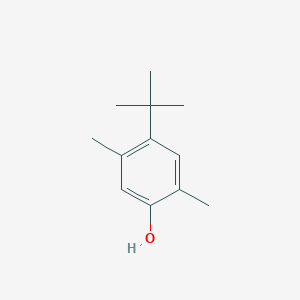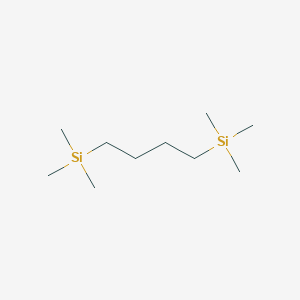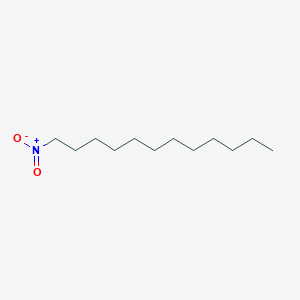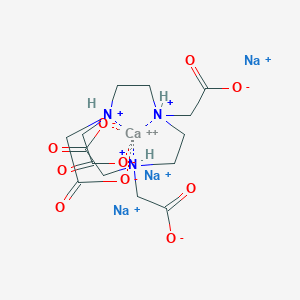
Calcium trisodium pentetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium trisodium pentetate is a chelating agent that is widely used in various industries, including food, cosmetics, and pharmaceuticals. It is a water-soluble compound that can bind to heavy metals and other toxic substances, making them easier to remove from the body. Calcium trisodium pentetate has been extensively studied for its potential health benefits and is considered safe for human consumption.
Wissenschaftliche Forschungsanwendungen
Chelation and Heavy Metal Detoxification
Calcium trisodium pentetate has been investigated for its potential in chelation therapy, particularly in the context of heavy metal detoxification. A study showed that calcium trisodium pentetate, when administered in conjunction with other chelating agents, could mobilize cadmium deposits in the liver, kidneys, brain, and testes of mice. The use of calcium trisodium pentetate increased the mobilizing effect of another chelating agent, BLDTC, on cadmium deposits, indicating its potential utility in acute metal intoxication scenarios (Eybl et al., 1998).
Therapeutic Testing for Plutonium Decorporation
Calcium trisodium pentetate has also been examined in the context of plutonium decorporation therapy. A study involved synthesizing partially esterified derivatives of pentetic (diethylenetriaminepentaacetic) acid and testing them on mice. The study found that none of the esters was effective in removing plutonium from the liver, and only one ester, when combined with pentetic acid, showed enhanced removal of plutonium compared to pentetic acid alone. The study highlights the limited practical interest of these esters in plutonium decorporation therapy due to their increased acute toxicity and small increase in effectiveness (Guilmette et al., 1979).
Anticoagulation in Renal Replacement Therapy
Calcium trisodium pentetate's relation to trisodium citrate has been noted in studies exploring regional anticoagulation with trisodium citrate as an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. The study concluded that a CRRT protocol using regional 2% trisodium citrate anticoagulation is not associated with significant bleeding complications or citrate toxicity, representing a simplified approach compared with previous applications using 4% trisodium citrate (Tolwani et al., 2001).
Evaluation in Hypoparathyroidism Post-Thyroidectomy
Calcium trisodium pentetate's relative, trisodium edetate (T.S.E.), has been used in infusion tests for parathyroid hypofunction, especially in post-thyroidectomy patients. A study involving a double-blind trial of treatment with calcium gluconate versus a placebo following a T.S.E. infusion test concluded that the T.S.E. infusion test failed to indicate a need for treatment for hypoparathyroidism, suggesting non-specificity as an index of parathyroid function (Stowers et al., 1967).
Eigenschaften
CAS-Nummer |
17034-67-2 |
|---|---|
Produktname |
Calcium trisodium pentetate |
Molekularformel |
C14H21CaN3Na3O10+3 |
Molekulargewicht |
500.38 g/mol |
IUPAC-Name |
calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate |
InChI |
InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2 |
InChI-Schlüssel |
AYFCVLSUPGCQKD-UHFFFAOYSA-L |
SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |
Kanonische SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |
Andere CAS-Nummern |
12111-24-9 |
Synonyme |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



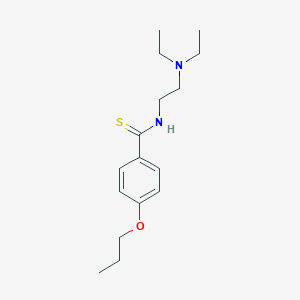
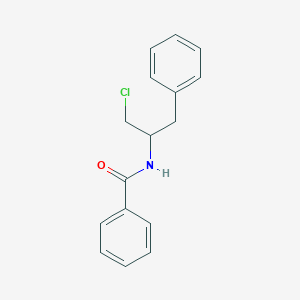
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
